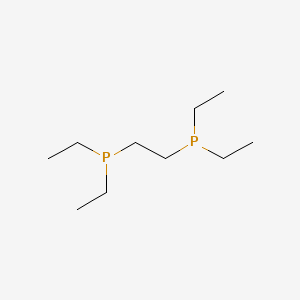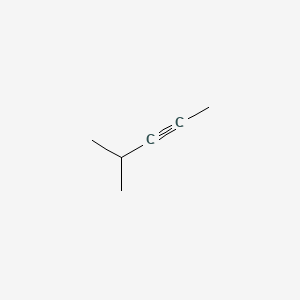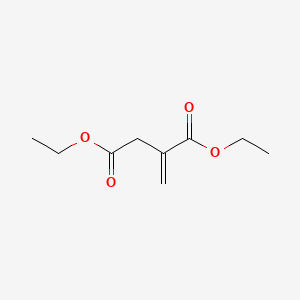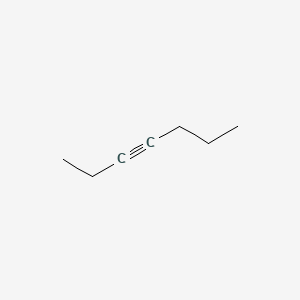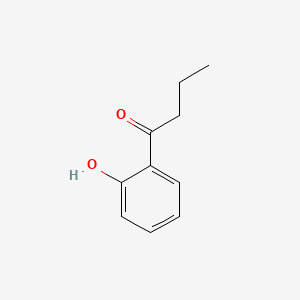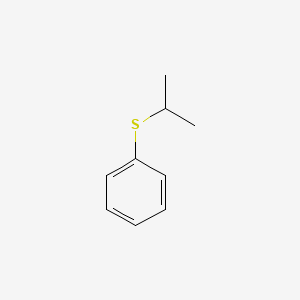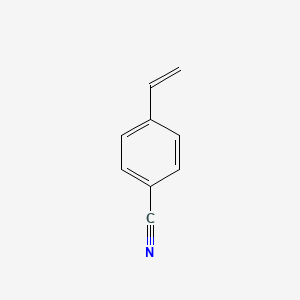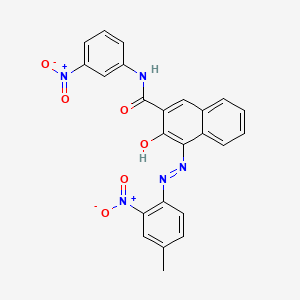
1,2-Bis(chlorodimethylsilyl)ethan
Übersicht
Beschreibung
1,2-Bis(chlorodimethylsilyl)ethane is a chemical compound with the molecular formula C6H16Cl2Si2. It is also known by other names such as 1,1,4,4-Tetramethyl-1,4-dichloro-disilethylene and 2,5-Dichloro-2,5-dimethyl-2,5-disilahexane . This compound is characterized by its transparent, low-melting solid form and is used in various fields including medicine, electronics, and polymer materials .
Wissenschaftliche Forschungsanwendungen
1,2-Bis(chlorodimethylsilyl)ethane has several applications in scientific research:
Chemistry: It is used as a protecting reagent for primary amines.
Medicine: The compound finds use in the field of medicine, particularly in the synthesis of pharmaceuticals.
Electronics: It is utilized in the electronics industry for various applications.
Polymer Materials: The compound is also used in the production of polymer materials.
Wirkmechanismus
Target of Action
The primary target of 1,2-Bis(chlorodimethylsilyl)ethane is primary amines . This compound is used as a reagent for the protection of primary amines .
Mode of Action
1,2-Bis(chlorodimethylsilyl)ethane: interacts with primary amines to form their tetramethyldisilylazacyclopentane or Stabase adducts . This interaction results in the protection of primary amines, preventing them from reacting with other compounds during chemical reactions .
Biochemical Pathways
The biochemical pathway affected by 1,2-Bis(chlorodimethylsilyl)ethane is the synthesis of organosilicon compounds . The downstream effect of this pathway is the production of protected amines, which can be used in further chemical reactions .
Pharmacokinetics
The ADME properties of 1,2-Bis(chlorodimethylsilyl)ethane It’s known that this compound reacts rapidly with moisture, water, and protic solvents . This suggests that its bioavailability may be influenced by these factors.
Result of Action
The molecular and cellular effects of 1,2-Bis(chlorodimethylsilyl)ethane ’s action are the formation of protected amines . These protected amines are resistant to further reactions, allowing them to be isolated and used in subsequent chemical processes .
Action Environment
The action, efficacy, and stability of 1,2-Bis(chlorodimethylsilyl)ethane are influenced by environmental factors such as the presence of moisture, water, and protic solvents . This compound is moisture sensitive and reacts rapidly with these substances . Therefore, it should be stored under an inert atmosphere at room temperature to maintain its stability and efficacy.
Vorbereitungsmethoden
1,2-Bis(chlorodimethylsilyl)ethane can be synthesized through several routes. One common method involves the reaction of dimethylchlorosilane with ethylene in the presence of a catalyst . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .
Analyse Chemischer Reaktionen
1,2-Bis(chlorodimethylsilyl)ethane undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form tetramethyldisilylazacyclopentane or Stabase adducts.
Reduction Reactions: When combined with zinc, it can form organozinc carbenoids.
Hydrolysis: The compound reacts rapidly with water, making it moisture-sensitive.
Common reagents used in these reactions include triethylamine and zinc, and the major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(chlorodimethylsilyl)ethane can be compared with other similar compounds such as:
- 1,2-Dichlorotetramethyldisilane
- Bis(chloromethyl)dimethylsilane
- 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane
These compounds share similar structural features but differ in their specific applications and reactivity. For example, 1,2-Dichlorotetramethyldisilane is used in different synthetic applications compared to 1,2-Bis(chlorodimethylsilyl)ethane .
Eigenschaften
IUPAC Name |
chloro-[2-[chloro(dimethyl)silyl]ethyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOKOYKFDUPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065520 | |
| Record name | Ethylenebis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13528-93-3 | |
| Record name | 1,1′-(1,2-Ethanediyl)bis[1-chloro-1,1-dimethylsilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13528-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Bis(chlorodimethylsilyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013528933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, 1,1'-(1,2-ethanediyl)bis[1-chloro-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(chlorodimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis[chlorodimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(CHLORODIMETHYLSILYL)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4OCJ0E6J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,2-bis(chlorodimethylsilyl)ethane in synthetic chemistry?
A1: 1,2-Bis(chlorodimethylsilyl)ethane acts as a versatile reagent in organic and organometallic synthesis. It's primarily used for:
- Protecting primary amines: It converts primary amines into stable tetramethyldisilylazacyclopentane derivatives or Stabase adducts. []
- Forming organozinc carbenoids: In conjunction with zinc, it generates organozinc carbenoids, valuable intermediates in organic synthesis. []
- Electrophilic silylation: It serves as an electrophilic silylating agent in various reactions. []
- Synthesizing disila-analogues: It's a crucial starting material in synthesizing silicon-containing analogues of organic compounds, as demonstrated with the synthesis of disila-bexarotene, a disila-analogue of the retinoid agonist bexarotene. []
Q2: How does the structure of 1,2-bis(chlorodimethylsilyl)ethane contribute to its reactivity?
A2: The molecule features two reactive chlorosilyl groups separated by a flexible ethane linker. This structure allows it to:
- Form cyclic structures: The flexible ethane bridge facilitates the formation of five-membered rings, as seen in the protection of amines and the synthesis of disila-bexarotene. []
- Bridge metal centers: The two chlorosilyl groups can react with metal precursors to form dinuclear metal complexes. For example, it reacts with tetramethylcyclopentadienyl titanium complexes to create dinuclear structures. []
Q3: Has 1,2-bis(chlorodimethylsilyl)ethane been used in the synthesis of polymers?
A3: Yes, it has been investigated in the synthesis of silicon-carbon backbone polymers, specifically aiming to create block copolymers with elastomeric properties and high thermal stability. [] One approach involved its condensation with the di-Grignard reagent of diphenyl ether. []
Q4: Are there any known safety concerns regarding the handling of 1,2-bis(chlorodimethylsilyl)ethane?
A4: Yes, the compound requires careful handling. It's moisture-sensitive, reacting with water to release hydrogen chloride, a corrosive gas. [] It also poses a risk of irritation to the respiratory tract. [] Therefore, handling should be conducted in a well-ventilated area using appropriate safety equipment.
Q5: Beyond its use in small molecule synthesis, are there other applications of 1,2-bis(chlorodimethylsilyl)ethane?
A5: Yes, it plays a crucial role in material science, particularly in synthesizing poly(1,2-ethylene-bis(dimethylsiloxane)), a polymer with potential as a non-shrinking encapsulant for electronics. [] The compound serves as a precursor to the cyclic monomer, 2,2,5,5-tetramethyl-1-oxa-2,5-disilacyclopentane, which undergoes ring-opening polymerization to yield the desired polymer. []
Q6: Has the reactivity of 1,2-bis(chlorodimethylsilyl)ethane been explored in the context of dinitrogen activation?
A6: While not directly reacting with dinitrogen, a derivative of 1,2-bis(chlorodimethylsilyl)ethane plays a key role in functionalizing dinitrogen bound to iron complexes. Specifically, it reacts with an anionic iron dinitrogen complex to yield a disilylhydrazido(2-) complex. [] This transformation highlights the potential of using such silicon-based reagents in dinitrogen functionalization chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
